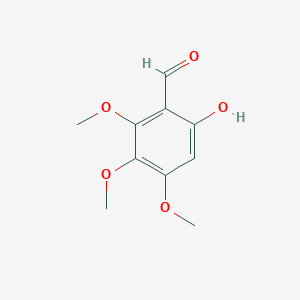

6-Hydroxy-2,3,4-trimethoxybenzaldehyde

Description

Contextual Significance of Benzene (B151609) Derivatives in Organic and Medicinal Chemistry Research

Benzene and its derivatives represent a foundational class of compounds in the vast field of organic chemistry. chemicalbook.com The benzene ring, a cyclic and aromatic structure of six carbon atoms, serves as a robust scaffold from which a virtually limitless number of molecules can be derived through the substitution of its hydrogen atoms with various functional groups. chemicalbook.comnih.gov These derivatives are not merely academic curiosities; they are integral to numerous applications, ranging from the synthesis of polymers like polystyrene to the creation of a wide array of pharmaceutical agents. chemicalbook.com

In medicinal chemistry, the benzene ring is a common feature in the molecular architecture of many drugs. Its rigid structure can help to properly orient other functional groups for optimal interaction with biological targets such as enzymes and receptors. The electronic properties of the ring and its substituents can be fine-tuned to influence a molecule's reactivity, solubility, and metabolic stability. This makes benzene derivatives a frequent starting point for the design and synthesis of new therapeutic agents. chemicalbook.com

Overview of the Trimethoxybenzaldehyde Scaffold in Chemical Synthesis and Investigation

Within the extensive family of benzene derivatives, the trimethoxybenzaldehyde scaffold is of particular interest to synthetic and medicinal chemists. Compounds such as 2,3,4-trimethoxybenzaldehyde (B140358) and 3,4,5-trimethoxybenzaldehyde (B134019) are valued as versatile intermediates. chemimpex.comwikipedia.orggoogle.com These molecules feature a benzaldehyde (B42025) functional group, which is highly reactive and participates in a wide range of chemical transformations, alongside three methoxy (B1213986) groups.

The trimethoxybenzaldehyde framework is a key building block in the synthesis of various pharmaceuticals. For instance, 2,3,4-trimethoxybenzaldehyde is a known impurity and intermediate in the production of Trimetazidine, a drug used to treat angina. chemimpex.com The 3,4,5-isomer is a precursor for the antibacterial drug Trimethoprim and other pharmacologically active molecules. google.comorgsyn.org The presence of the methoxy groups can enhance the biological activity of a molecule and improve its pharmacokinetic profile. Beyond pharmaceuticals, these compounds are also utilized in the flavor and fragrance industry and in the development of agrochemicals. wikipedia.org

The reactivity of the aldehyde group allows for the construction of more complex molecules through reactions like aldol (B89426) condensations, Wittig reactions, and the formation of heterocyclic compounds, making the trimethoxybenzaldehyde scaffold a staple in organic synthesis. chemicalbook.comsigmaaldrich.com

Positioning of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde within the Chemical Research Domain

A thorough review of available chemical literature and databases reveals a notable absence of specific research focused on this compound. Unlike its well-documented isomers, this particular compound does not have a readily available CAS number, which is a strong indication of its obscurity in the chemical research and commercial landscape.

While synthetic methods exist for the ortho-formylation of phenols (the introduction of an aldehyde group next to a hydroxyl group), there are no specific examples in the literature detailing the synthesis of this compound from a corresponding phenol (B47542). chemicalbook.com This suggests that either the synthesis is non-trivial or has not been a subject of academic or industrial investigation. Therefore, its position in the chemical research domain is currently undefined, existing as a theoretical structure rather than a characterized compound with known properties or applications.

Scope and Objectives of Academic Inquiry into this compound

Given the lack of published data, the scope and objectives of academic inquiry into this compound are entirely prospective. Future research would logically begin with establishing a reliable synthetic route to produce and isolate the pure compound. Following a successful synthesis, the primary objectives would include:

Structural and Physicochemical Characterization: Detailed analysis using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and determination of physical properties (melting point, boiling point, solubility).

Comparative Reactivity Studies: Investigating how the presence and position of the hydroxyl group, in addition to the three methoxy groups, influences the reactivity of the aldehyde and the aromatic ring compared to its better-known isomers.

Biological Screening: Evaluating the compound for potential biological activities, such as antimicrobial, antioxidant, anti-inflammatory, or cytotoxic effects, which are often associated with polysubstituted aromatic aldehydes.

Until such fundamental research is undertaken and published, the scientific community's understanding of this compound remains speculative.

Data Tables

Due to the lack of specific information for this compound, the following tables provide data for the closely related and well-characterized compound, 2,3,4-Trimethoxybenzaldehyde .

Table 1: Chemical and Physical Properties of 2,3,4-Trimethoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 2103-57-3 | nih.gov |

| Molecular Formula | C₁₀H₁₂O₄ | nih.gov |

| Molecular Weight | 196.20 g/mol | nih.gov |

| Appearance | White to creamish crystalline powder/solid | chemimpex.comwikipedia.org |

| Melting Point | 38-40 °C | |

| Boiling Point | 168-170 °C at 12 mmHg | |

| Solubility | Soluble in organic solvents. | chemimpex.com |

Table 2: Spectroscopic Data Identifiers for 2,3,4-Trimethoxybenzaldehyde

| Data Type | Identifier/Reference | Source(s) |

| Beilstein/REAXYS | 981091 | |

| PubChem CID | 75006 | nih.gov |

| MDL Number | MFCD00003310 | |

| InChI Key | UCTUXUGXIFRVGX-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,3,4-trimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-8-4-7(12)6(5-11)9(14-2)10(8)15-3/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKDLTZUNKKEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxy 2,3,4 Trimethoxybenzaldehyde

Direct Synthetic Routes to 6-Hydroxy-2,3,4-trimethoxybenzaldehyde

Direct synthetic strategies to this compound primarily involve the introduction of a formyl group onto a pre-existing polysubstituted benzene (B151609) ring. These methods can be broadly categorized into regioselective formylation reactions and multi-step sequences.

Regioselective Formylation Reactions of Related Precursors

The regioselective formylation of electron-rich phenols is a key strategy for the synthesis of specific hydroxybenzaldehyde isomers. The directing effect of the hydroxyl group, often in concert with other substituents, plays a crucial role in achieving high selectivity.

A notable method for the ortho-formylation of electron-rich phenols is the Rieche formylation, which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄). wikipedia.orgsynarchive.com This reaction is particularly effective for substrates that are highly activated towards electrophilic aromatic substitution. mdpi.com

Research by García, Nicolás, and Albericio (2003) has demonstrated the successful ortho-formylation of various electron-rich phenols using the dichloromethyl methyl ether and TiCl₄ system. mdma.ch In their study, the reaction of 3,4,5-trimethoxyphenol, a close structural analogue to the direct precursor of the target molecule, with this reagent system led exclusively to the formation of the 2-formyl derivative in high yield. mdma.ch This high regioselectivity is attributed to the coordination of the titanium tetrachloride with the oxygen atoms of the phenolic hydroxyl group and the adjacent methoxy (B1213986) groups, which directs the electrophilic attack of the formylating agent to the ortho position. mdpi.commdma.ch

The efficiency and selectivity of the Rieche formylation are highly dependent on the reaction conditions. Key parameters that can be optimized include the reaction temperature, the stoichiometry of the reagents, and the solvent.

In the work by García et al., the formylation of 3,5-dimethoxyphenol (B141022) with dichloromethyl methyl ether and titanium tetrachloride was studied at different temperatures. The reaction at 0°C provided a 94% yield with an 82:18 ratio of the 2-formyl to the 4-formyl isomer. mdma.ch Lowering the temperature to -60°C increased the regioselectivity to 91:9, although the yield was slightly lower at 75%. mdma.ch The general procedure involves mixing the phenolic substrate with TiCl₄ in a dry solvent like dichloromethane (B109758) under an inert atmosphere, followed by the addition of dichloromethyl methyl ether. mdpi.com The reaction is typically stirred for a set period before being quenched. The purification of the desired product is often achieved through column chromatography. mdma.ch

Table 1: Formylation of 3,5-Dimethoxyphenol with Dichloromethyl Methyl Ether and TiCl₄ mdma.ch

| Temperature (°C) | Yield (%) | Ratio (2-formyl:4-formyl) |

| 25 | - | 80:20 |

| 0 | 94 | 82:18 |

| -60 | 75 | 91:9 |

Multi-step Synthetic Sequences

An alternative direct approach to this compound involves a multi-step sequence starting from a related benzaldehyde (B42025). A notable example is the synthesis from 2,3,4-trimethoxybenzaldehyde (B140358). This process involves a Dakin reaction to introduce a hydroxyl group, followed by a formylation step.

The Dakin reaction is an organic redox reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. In a synthetic route to a related compound, 2,3,4-trimethoxybenzaldehyde was subjected to a Dakin reaction using hydrogen peroxide and sulfuric acid in methanol (B129727) to furnish 2,3,4-trimethoxyphenol (B18163) in a 95% yield. This phenol (B47542) was then formylated using paraformaldehyde, triethylamine, and magnesium chloride to produce the target aldehyde.

Indirect Approaches Involving Structural Precursors and Functional Group Interconversions

Indirect methods for the synthesis of this compound rely on the construction of the target molecule from simpler precursors through a series of functional group interconversions. A key strategy in this regard is the O-alkylation of polysubstituted phenols.

O-Alkylation Methodologies for Polysubstituted Phenols

The synthesis of the requisite trimethoxy-substituted phenolic precursor can be achieved through the O-alkylation of a polyhydroxybenzaldehyde. For instance, 2,3,4-trimethoxybenzaldehyde, a precursor that can be converted to the target compound, can be synthesized from 2,3,4-trihydroxybenzaldehyde (B138039). chemicalbook.com This transformation is typically carried out by a methylation reaction using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521), and often with the aid of a phase transfer catalyst. chemicalbook.compatsnap.com

A patent describes a method for preparing 2,3,4-trimethoxybenzaldehyde by methylating 2,3,4-trihydroxybenzaldehyde with dimethyl sulfate and sodium hydroxide at a temperature of 50-70°C. patsnap.com Another patented method starts from pyrogallol (B1678534), which is first methylated to 1,2,3-trimethoxybenzene (B147658) and then formylated to yield 2,3,4-trimethoxybenzaldehyde. google.com The methylation of pyrogallol is achieved using dimethyl sulfate and sodium hydroxide solution. google.com

Formylation of Activated Aromatic Systems

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For highly activated aromatic systems, such as those bearing multiple electron-donating methoxy groups, specific methods are employed to achieve regioselective formylation.

One of the most prominent methods is the Vilsmeier-Haack reaction. google.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride, to formylate electron-rich aromatic rings. google.comgoogle.com For instance, the synthesis of the closely related 2,3,4-trimethoxybenzaldehyde can be achieved by the formylation of 1,2,3-trimethoxybenzene. google.com In this process, the Vilsmeier reagent acts as the electrophile, and the position of the incoming formyl group is directed by the existing methoxy substituents. The total yield for such a two-step process, starting from pyrogallol to obtain 1,2,3-trimethoxybenzene and then formylating it, can reach approximately 73% with a product purity exceeding 99%. google.com

To synthesize this compound, a similar strategy would be applied to a precursor like 1-hydroxy-2,3,4-trimethoxybenzene. The powerful electron-donating effects of the hydroxyl and methoxy groups strongly activate the ring towards electrophilic substitution. However, controlling the regioselectivity to specifically target the 6-position presents a significant challenge due to the multiple activated sites on the aromatic ring.

Another relevant, albeit more classical, method is the Gattermann reaction, which uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. thieme-connect.de Variations of this reaction are suitable for activated phenols and phenolic ethers. The reactivity and steric bulk of the formylating agent are critical factors in determining the outcome and regioselectivity of the transformation. thieme-connect.de

Derivatization from Hydroxylated Benzaldehyde Analogues

An alternative and common synthetic approach involves the modification of existing hydroxylated benzaldehyde structures, often derived from natural products. This strategy hinges on the selective protection and alkylation of hydroxyl groups.

A key precursor for a compound like this compound is 2,3,4-trihydroxybenzaldehyde. The synthesis of the target molecule can be envisioned through the selective methylation of the hydroxyl groups at positions 2, 3, and 4, while leaving the hydroxyl group at position 6 intact. A reported method for the complete methylation of 2,3,4-trihydroxybenzaldehyde to 2,3,4-trimethoxybenzaldehyde employs dimethyl sulfate as the alkylating agent in the presence of sodium hydroxide and a phase-transfer catalyst. patsnap.com The reaction is typically conducted at a controlled temperature of 50-70°C. patsnap.com

Achieving the selective methylation required for this compound would necessitate a sophisticated strategy of protecting and deprotecting groups or exploiting the differential reactivity of the various hydroxyl groups.

This concept of building complexity from a simpler, naturally derived core is well-established. For example, the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) often starts from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). mdma.ch The process involves bromination, followed by copper-catalyzed methoxylation and finally methylation, demonstrating how a sequence of reactions can modify a readily available starting material to yield a more complex polysubstituted benzaldehyde. mdma.ch

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of complex molecules like this compound pushes the boundaries of synthetic methodology, requiring advanced strategies to overcome challenges in selectivity and efficiency.

Stereoselective and Regioselective Synthesis Challenges

For this compound, the primary challenge is not stereoselectivity, as there are no stereocenters in the molecule, but rather regioselectivity. The placement of the formyl group and the differentiation between multiple hydroxyl and methoxy groups on the benzene ring are the critical hurdles.

Regioselectivity in Formylation: When formylating a precursor like 1-hydroxy-2,3,4-trimethoxybenzene, the incoming electrophile's position is governed by the combined directing effects of four activating groups (-OH and three -OCH₃). This creates a highly complex situation where multiple products could form, diminishing the yield of the desired isomer.

Regioselectivity in Derivatization: When starting from a polyhydroxybenzaldehyde, the challenge lies in selective alkylation or protection. The ability to protect one hydroxyl group while alkylating others is crucial. Research on related catecholic structures, such as 3,4-dihydroxybenzaldehyde, has shown that regioselective protection of the 4-hydroxyl group can be achieved with yields between 67-75% using various benzyl (B1604629) halides. mdpi.com This demonstrates that achieving high regioselectivity is possible but requires careful selection of protecting groups and reaction conditions, exploiting subtle differences in the acidity and steric environment of the hydroxyl groups. mdpi.com

Use of Novel Catalytic Systems

Modern synthetic methods increasingly rely on novel catalytic systems to improve reaction rates, yields, and selectivity. In the synthesis of substituted benzaldehydes, several types of catalysts play pivotal roles.

Phase-Transfer Catalysts (PTCs): In methylation reactions involving an aqueous base (like NaOH) and an organic substrate, PTCs are essential. patsnap.com Quaternary ammonium (B1175870) salts, such as trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide, and Adogen 464, facilitate the transfer of the hydroxide or alkoxide ion into the organic phase, enabling the reaction with the alkylating agent (e.g., dimethyl sulfate) to proceed efficiently at moderate temperatures. patsnap.commdma.ch This avoids the need for harsh, anhydrous conditions.

Transition Metal Catalysts:

Copper Salts: Anhydrous copper(II) chloride has been effectively used to catalyze the methoxylation of aryl bromides, such as in the conversion of 5-bromovanillin (B1210037) to 4-hydroxy-3,5-dimethoxybenzaldehyde. mdma.ch This Ullmann-type coupling is crucial for introducing methoxy groups onto the aromatic ring.

Palladium Catalysts: The Rosenmund reduction, which converts an acyl chloride to an aldehyde, traditionally uses a poisoned palladium catalyst, such as palladium on barium sulfate (BaSO₄) or palladium on carbon (Pd/C), with a "poison" like Quinoline S. orgsyn.org This prevents over-reduction of the aldehyde to an alcohol, showcasing catalytic control over reaction pathways.

Lewis Acid Catalysts: Lewis acids like boron trichloride (B1173362) (BCl₃) are instrumental in certain formylation reactions and in Fries rearrangements of aryl formates, which can be an alternative route to hydroxybenzaldehydes. thieme-connect.de The choice of Lewis acid is critical, as it must be strong enough to promote the reaction without causing decomposition of the starting materials. thieme-connect.de

Table 2: Catalytic Systems in the Synthesis of Substituted Benzaldehydes

| Catalyst Type | Example(s) | Reaction Type | Function | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Quaternary Ammonium Salts (e.g., Adogen 464) | O-Methylation | Facilitates reaction between aqueous and organic phases | patsnap.commdma.ch |

| Transition Metal | Copper(II) Chloride (CuCl₂) | Methoxylation (Ullmann Condensation) | Catalyzes nucleophilic aromatic substitution of bromide with methoxide | mdma.ch |

| Transition Metal | Palladium on Carbon (Pd/C) | Rosenmund Reduction | Catalyzes selective reduction of acyl chloride to aldehyde | orgsyn.org |

Sustainable Chemistry Approaches in Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. This involves prioritizing the use of renewable feedstocks, minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.

Renewable Starting Materials: A significant move towards sustainability is the use of biomass-derived starting materials. Syntheses that begin with compounds like gallic acid (derived from tannins) or vanillin (from lignin) are considered greener than those relying entirely on petrochemical feedstocks. google.commdma.chsemanticscholar.org

Atom Economy and Reaction Efficiency: Catalytic methods inherently improve the sustainability profile of a synthesis. For example, using catalytic hydrogenation in a Rosenmund reduction is preferable to older stoichiometric reduction methods. orgsyn.org Similarly, employing phase-transfer catalysis allows for the use of water as a solvent and reduces the amount of organic solvent needed for extraction and purification. patsnap.commdma.ch

Solvent Choice: The choice of solvent has a major environmental impact. While some syntheses still employ chlorinated solvents like dichloromethane or aromatic hydrocarbons like toluene, there is a clear trend towards more benign alternatives. mdma.chorgsyn.org Syntheses that can be performed in water or with reduced solvent volume, such as the direct methylation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) in an aqueous sodium hydroxide solution, represent a greener approach. mdma.ch

By integrating these advanced strategies and sustainable principles, the synthesis of complex molecules like this compound can be approached in a more efficient, selective, and environmentally responsible manner.

Exploration of Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Structural Analogues of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde

The structural framework of this compound offers multiple sites for chemical modification, including the hydroxyl, methoxy (B1213986), and aldehyde functional groups. The design and synthesis of analogues through targeted alterations at these sites are crucial for developing new compounds with potentially enhanced properties.

Modifications at the Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a key site for derivatization, most commonly through etherification reactions. The conversion of the hydroxyl group to an ether can be achieved through Williamson ether synthesis, where the phenoxide, formed by deprotonation with a suitable base, acts as a nucleophile towards an alkyl halide. A prevalent modification is methylation, which converts the hydroxyl group into a methoxy group, yielding 2,3,4,6-tetramethoxybenzaldehyde. This transformation is typically accomplished using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. evitachem.comchemicalbook.com For instance, the synthesis of 2,3,4-trimethoxybenzaldehyde (B140358) from 2,3,4-trihydroxybenzaldehyde (B138039) via methylation with dimethyl sulfate is a well-established procedure, highlighting the feasibility of such modifications on polysubstituted benzaldehydes. patsnap.com

Another approach is reductive etherification, where in the presence of a suitable catalyst, an alcohol can serve as both the reducing agent and the source of the alkoxy group. For example, various hydroxybenzaldehydes can be converted to their corresponding isopropyl ethers using isopropanol (B130326) in the presence of zirconium or hafnium catalysts. osti.gov

Alterations in the Methoxy Substitution Pattern

The synthesis of analogues with varied methoxy substitution patterns on the benzene (B151609) ring is a strategy to explore the structure-activity relationships of this class of compounds. The synthesis of such analogues typically involves starting from different polysubstituted phenols or benzene derivatives and introducing the aldehyde and methoxy groups in a controlled manner. For example, the synthesis of 2,3,5,6-tetramethoxybenzaldehyde (B12336417) can be achieved through the methoxylation of simpler methoxybenzene derivatives. evitachem.com The synthesis of all possible monomethoxylated derivatives of certain precursors has been detailed in the literature, showcasing the methods available for creating a library of analogues with diverse methoxy substitution patterns. osti.gov

Derivatization of the Aldehyde Moiety

The aldehyde functional group is highly reactive and serves as a key handle for a wide range of chemical transformations, leading to a variety of derivatives.

Table 1: Examples of Aldehyde Derivatization Reactions

| Derivative | Reagent | Reaction Type |

|---|---|---|

| Oxime | Hydroxylamine (B1172632) hydrochloride | Condensation |

| Nitrone | N-substituted hydroxylamines | Condensation |

| Acetal | Alcohols (e.g., isopropanol) | Nucleophilic Addition |

One common derivatization is the formation of an oxime through the reaction of the aldehyde with hydroxylamine hydrochloride. chemicalbook.com This reaction is widely applicable to substituted benzaldehydes, as demonstrated by the synthesis of 2,4,6-trimethoxybenzaldehyde (B41885) oxime. chemicalbook.com Similarly, reaction with N-substituted hydroxylamines can yield nitrones . sigmaaldrich.com

The aldehyde group can also undergo nucleophilic addition with alcohols to form hemiacetals or acetals. evitachem.com Furthermore, the aldehyde can be reduced to a primary alcohol. For example, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced to 2-hydroxy-5-methoxybenzyl alcohol using sodium borohydride (B1222165) in ethanol (B145695). wikipedia.org

Utilization of this compound in the Construction of Complex Chemical Scaffolds

The reactivity of this compound makes it a valuable building block for the synthesis of more elaborate chemical structures, most notably chalcone (B49325) frameworks.

Synthesis of Chalcone Frameworks

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds synthesized through the condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). These molecules are of significant interest due to their presence in natural products and their wide range of biological activities. nih.govscialert.net The synthesis of chalcones from substituted benzaldehydes is a well-established and versatile reaction. nih.govscialert.netrasayanjournal.co.inresearchgate.net

Table 2: Synthesized Chalcone Derivatives via Claisen-Schmidt Condensation

| Aldehyde Reactant | Acetophenone Reactant | Base Catalyst | Product | Reference |

| Substituted Benzaldehydes | 2'-hydroxyacetophenone (B8834) | NaOH | 2'-Hydroxychalcone derivatives | rasayanjournal.co.in |

| Benzaldehyde Derivatives | Substituted Acetophenones | KOH | Chalcone derivatives | scialert.net |

| 2,3,4-trimethoxy benzaldehyde | Substituted Acetophenones | NaOH | 2,3,4-trimethoxy benzaldehyde chalcones | researchgate.net |

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde that lacks α-hydrogens, such as this compound, with a ketone containing an α-hydrogen, typically a substituted acetophenone. wikipedia.orgjetir.org

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. scialert.netrasayanjournal.co.in The base abstracts a proton from the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. scialert.net The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. nih.gov Solvent-free methods, often utilizing grinding techniques with a solid base, have also been developed as an efficient and environmentally friendly alternative. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, such as grinding or milling, represents a green chemistry approach that minimizes or eliminates the need for solvents. These techniques have been successfully employed for the synthesis of Schiff bases and other condensation products from aldehydes. While direct literature on the mechanochemical synthesis using this compound is specific, the general methodology is well-established for similar phenolic aldehydes. The reaction typically involves grinding the aldehyde with a primary amine or other nucleophile, sometimes with a catalytic amount of an acid or base, to afford the target product in high yield. researchgate.net This solvent-free method offers benefits like reduced reaction times, simpler work-up procedures, and an improved environmental profile compared to traditional solution-phase synthesis. researchgate.net

Formation of Benzofuran-3-one Systems

The structural motif of this compound is a key starting point for synthesizing aurones, a subclass of flavonoids characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core. The synthesis typically proceeds via an oxidative cyclization of a chalcone intermediate. Although specific examples starting from this compound require targeted investigation, the general pathway involves the condensation of a substituted benzaldehyde with a 2'-hydroxyacetophenone to form a chalcone, which then undergoes cyclization. The resulting benzofuranone scaffold is present in various natural and synthetic compounds. For instance, (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is a related compound that highlights the core structure achievable from hydroxybenzaldehyde precursors. scbt.com

Construction of Flavonoid and Chromene Dione (B5365651) Derivatives

The synthesis of flavonoids and related chromene structures often utilizes phenolic aldehydes as key building blocks. The Algar-Flynn-Oyamada reaction is a classical method to produce flavonols from 2'-hydroxychalcones. A chalcone, formed by the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and a benzaldehyde derivative like this compound, can be subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium to yield a 3-hydroxyflavone (B191502) (flavonol). nih.gov

Similarly, chromene dione scaffolds can be accessed from substituted benzaldehydes. A focused library of chromene diones inspired by myxocoumarin A was synthesized using building blocks like 2,4,6-trimethoxybenzaldehyde and 4-hydroxy-2,6-dimethoxybenzaldehyde. rsc.org The process involved an aldol addition followed by a lipase-catalyzed trans-esterification to achieve cyclization, demonstrating a viable route for creating diverse chromene diones from various methoxylated benzaldehydes. rsc.org

Development of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Triazoles, Piperidones)

The aldehyde functionality of this compound serves as a handle for the construction of various nitrogen-containing heterocycles. nih.gov

Benzimidazoles: These can be synthesized by condensing the aldehyde with o-phenylenediamines. The initial reaction forms a Schiff base which then undergoes cyclization, often under oxidative conditions, to yield the benzimidazole (B57391) ring system. researchgate.net

Triazoles: 1,2,3-Triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition. While not directly involving the aldehyde, this compound can be converted to a corresponding terminal alkyne or an azide (B81097) derivative to participate in this reaction. uib.no

Piperidones: The synthesis of substituted piperidines and piperidones can involve multi-component reactions where the aldehyde is a key reactant, though specific routes from this compound are not extensively detailed in general literature. uib.no

The synthesis of these heterocycles is of significant interest due to their prevalence in medicinal chemistry. nih.gov

Synthesis of Curcumin (B1669340) Mimics and Related Structures

Curcuminoids and their monocarbonyl analogues are widely synthesized using the Claisen-Schmidt or aldol condensation reactions. semanticscholar.org In a typical synthesis, this compound would react with a ketone or a compound containing an active methylene (B1212753) group, catalyzed by an acid or a base. nih.gov For example, condensation with a cyclic ketone like cyclohexanone (B45756) or a linear ketone like acetone (B3395972) would yield symmetric or asymmetric curcumin analogues. semanticscholar.orgnih.gov The reaction involves the deprotonation of the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to produce the characteristic α,β-unsaturated ketone structure. tandfonline.com

| Aldehyde Precursor | Ketone/Active Methylene Compound | Catalyst | Resulting Structure Core | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde | Cyclohexanone | NaOH | 2,6-bis(benzylidene)cyclohexanone | nih.gov |

| Vanillin (B372448) / 3,4,5-Trimethoxybenzaldehyde (B134019) | Acetone | NaOH (aq) | 1,5-diaryl-1,4-pentadien-3-one | semanticscholar.org |

| Complex Benzaldehyde | Amides of 3-aminoacetophenone | NaOH | Amide-containing Curcumin Mimic | tandfonline.com |

Preparation of Schiff Bases and Semicarbazone Ligands

The preparation of Schiff bases and semicarbazones from this compound is a straightforward and common transformation.

Schiff Bases: These are formed through the condensation reaction of the aldehyde with a primary amine. nih.gov The reaction is typically carried out by refluxing the reactants in an alcohol solvent, often with an acid catalyst, to form the characteristic azomethine (-C=N-) bond. semanticscholar.org

Semicarbazones: These derivatives are prepared by reacting the aldehyde with semicarbazide (B1199961) hydrochloride, usually in the presence of a base like sodium acetate (B1210297) to liberate the free semicarbazide. The reaction involves the nucleophilic attack of the terminal nitrogen of semicarbazide on the aldehyde's carbonyl carbon, followed by dehydration. semanticscholar.org For instance, 2,3,4-trimethoxybenzaldehyde semicarbazone was synthesized by refluxing the aldehyde with semicarbazide in ethanol. semanticscholar.orgresearchgate.net These ligands are notable for their ability to chelate with metal ions through nitrogen and oxygen donor atoms. sathyabama.ac.in

| Aldehyde | Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | Semicarbazide | Reflux in ethanol, 4-5 hours | Semicarbazone | semanticscholar.orgresearchgate.net |

| 2,4,5-Trimethoxybenzaldehyde | 3,5-Dihydroxy benzoylhydrazine | Stirred in methanol (B129727) at room temp. | Schiff Base (Hydrazone) | asianpubs.org |

| Substituted Benzaldehydes | Primary Amines | Microwave irradiation or conventional heating | Schiff Base | researchgate.netijacskros.com |

| Substituted Diaryl Ketones / Acetophenones | N-hydroxy semicarbazide | Reflux or stirring at room temp. | N-hydroxy semicarbazone | nih.gov |

Structure-Activity Relationship (SAR) Investigations in Designed Analogues

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a molecule influences its biological activity. For analogues derived from this compound, the position and nature of substituents on the aromatic ring are critical.

The antioxidant activity of phenolic aldehydes is strongly linked to their structure. researchgate.net The presence of hydroxyl groups, particularly when positioned ortho or para to each other, can significantly enhance radical scavenging capabilities. The methoxy groups also play a role by donating electron density to the ring, which can stabilize the resulting phenoxy radical. researchgate.net

In a study on chalcones derived from trimethoxy benzaldehyde, the size and hydrophobicity of substituents on the other aromatic ring (the acetophenone part) were found to be critical for regulating antimalarial activity. researchgate.net Similarly, for a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy and 3-methoxy substitution pattern was part of the core scaffold found to be potent and selective inhibitors of the 12-lipoxygenase enzyme. nih.gov This highlights the importance of this specific substitution pattern for biological interactions. The conversion of the aldehyde into different heterocyclic systems, such as benzimidazoles or curcuminoids, introduces new pharmacophores whose activity is then modulated by the retained hydroxy-trimethoxy phenyl moiety.

Impact of Substituent Position and Nature on Molecular Function

The biological activity of benzaldehyde derivatives is profoundly influenced by the type and placement of functional groups on the aromatic ring. researchgate.net The antioxidant activity of phenolic compounds, for instance, is directly related to the substitution pattern on their aromatic ring. researchgate.net Research into various hydroxybenzaldehydes has shown that the presence and position of hydroxyl and methoxy groups are key determinants of their efficacy in different assays. researchgate.net

A comparative study of two N-acylhydrazone derivatives based on a 3,4,5-trimethoxybenzoyl structure highlights the impact of the substituent's electronic nature. beilstein-journals.org The compounds differed only by a substituent on an adjacent salicylaldehyde (B1680747) ring: one with an electron-donating methyl group (hdz-CH₃) and the other with a powerful electron-withdrawing nitro group (hdz-NO₂). beilstein-journals.org The nitro group's presence significantly strengthened an intramolecular hydrogen bond, as evidenced by a shorter O1···N1 distance, and drastically lowered the phenolic pKa, making it more acidic. beilstein-journals.org This increased acidity and altered electronic profile can affect the molecule's stability and interaction with biological targets. beilstein-journals.org

| Compound | Substituent | Electronic Nature | Intramolecular H-bond Distance (O1···N1) | Phenolic pKa | Source |

|---|---|---|---|---|---|

| hdz-CH₃ | -CH₃ (Methyl) | Electron-Donating | 2.581(2) Å | Not reported as significantly low | beilstein-journals.org |

| hdz-NO₂ | -NO₂ (Nitro) | Electron-Withdrawing | 2.539(3) Å | 5.68 ± 0.02 | beilstein-journals.org |

In another example, a series of novel trimethoxyphenyl (TMP)-based analogues were synthesized to evaluate their cytotoxic activity against liver cancer cells. nih.gov The study involved modifying the heterocyclic ring attached to the trimethoxyphenyl core. Derivatives featuring a triazinone ring showed particularly high potency. nih.gov This demonstrates that altering the nature of a larger, more complex substituent has a profound effect on molecular function.

| Compound | Core Heterocyclic Ring | Cytotoxic Potency (IC₅₀ vs. HepG2 cells) | Source |

|---|---|---|---|

| Compound 9 | N-phenyl triazinone | 1.38 µM | nih.gov |

| Compound 10 | N-ethyl triazinone | 3.21 µM | nih.gov |

| Compound 11 | N-amino triazinone | 2.99 µM | nih.gov |

Stereochemical Considerations in Analogue Design

Stereochemistry, the specific three-dimensional arrangement of atoms and functional groups, is a critical factor in analogue design, as the biological activity of a molecule is intrinsically linked to its shape.

Influence of Hybridization on Biological Activity Profiles

The hybridization of atoms within a molecule's scaffold dictates its geometry, bonding, and electronic properties, which collectively influence its biological activity. The network of sp² hybridized carbon atoms in the benzaldehyde ring creates a planar, aromatic system with delocalized π-electrons. This electronic system is susceptible to modification by substituents, which can alter charge distribution and, consequently, molecular interactions. nih.govresearchgate.net

The transition from one class of derivative to another often involves changes in hybridization that directly impact function. In the study of trimethoxyphenyl-based anticancer agents, derivatives were created by modifying a core heterocyclic ring. nih.gov The most potent compound, N-phenyl triazinone 9, contains a triazinone ring with sp² hybridized nitrogen atoms. nih.gov Docking studies revealed that the NH group of this triazinone ring, a feature defined by its sp² hybridization, acts as a hydrogen bond donor, interacting with the Asn 101 residue of the biological target, β-tubulin. nih.gov This specific hydrogen bond is a key component of its high-potency cytotoxic activity. The change from an oxazolone (B7731731) to a triazinone core fundamentally alters the hybridization and electronic nature of the ring, directly influencing its ability to form critical interactions with its biological target. nih.gov

This illustrates that strategic changes in atomic hybridization within analogue design are a powerful tool for modulating biological activity profiles, enabling the creation of more potent and specific therapeutic agents.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The compound is a well-established starting material in the multi-step synthesis of various pharmaceutical agents. Its structure is a key component that is incorporated into the final active pharmaceutical ingredient (API).

Development of Calcium Channel Blockers

2,3,4-Trimethoxybenzaldehyde (B140358) is a crucial intermediate in the synthesis of certain calcium channel blockers. nih.govresearchgate.netnih.govgsconlinepress.com These drugs are essential in managing cardiovascular conditions such as hypertension and angina. The primary route involves using the aldehyde as a foundational piece to construct the larger, more complex drug molecule. A notable example is its use in the preparation of Trimetazidine, an anti-anginal medication. nih.govresearchgate.net The synthesis of such drugs often starts with raw materials like gallic acid or pyrogallol (B1678534), which are then converted to 1,2,3-trimethoxybenzene (B147658), a direct precursor that is formylated to yield 2,3,4-trimethoxybenzaldehyde. nih.gov

| Reactant | Reagent(s) | Product | Application |

| 1,2,3-Trimethoxybenzene | Vilsmeier-Haack Reagent (e.g., DMF, POCl₃) | 2,3,4-Trimethoxybenzaldehyde | Intermediate Synthesis |

| 2,3,4-Trimethoxybenzaldehyde | Piperazine (B1678402), Formic Acid | Trimetazidine | Calcium Channel Blocker researchgate.net |

Synthesis of Anti-Anginal Drug Impurities

In pharmaceutical manufacturing, the identification and synthesis of potential impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of a drug. researchgate.net 2,3,4-Trimethoxybenzaldehyde is not only a precursor to the anti-anginal drug Trimetazidine but is also used to synthesize its known process-related impurities. researchgate.netnih.gov For instance, the reductive-amination reaction between 2,3,4-trimethoxybenzaldehyde and piperazine can lead to the formation of Impurity B, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine. nih.govuobaghdad.edu.iq The reduction of the aldehyde itself yields Impurity D, (2,3,4-trimethoxyphenyl)methanol. researchgate.net Furthermore, 2,3,4-trimethoxybenzaldehyde is listed as "Trimetazidine Dihydrochloride Impurity C" in pharmacopeial references, highlighting its importance in quality control.

| Starting Material | Reaction Type | Impurity Name | Chemical Name |

| 2,3,4-Trimethoxybenzaldehyde & Piperazine | Reductive Amination | Trimetazidine Impurity B | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine nih.gov |

| 2,3,4-Trimethoxybenzaldehyde | --- | Trimetazidine Impurity C | 2,3,4-Trimethoxybenzaldehyde |

| 2,3,4-Trimethoxybenzaldehyde | Reduction | Trimetazidine Impurity D | (2,3,4-Trimethoxyphenyl)methanol researchgate.net |

Intermediates for Antibacterial Agents

The search for new antibacterial agents is a critical area of pharmaceutical research. Substituted benzaldehydes are common starting points for synthesizing novel compounds with potential antimicrobial activity. Research has shown that derivatives of 2,3,4-trimethoxybenzaldehyde can serve as intermediates for potential antibacterial agents. In one study, 2,3,4-trimethoxybenzaldehyde underwent a Wittig reaction to furnish 2,3,4-trimethoxy cinnamic acid. researchgate.net This compound is an analogue of Oenostacin, a naturally occurring antibacterial agent, and was synthesized as part of a library of compounds to be tested for activity against pathogenic bacteria like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netresearchgate.net More broadly, chalcones, which are synthesized via the condensation of substituted benzaldehydes and acetophenones, are a class of compounds being widely investigated for their antibacterial potential against multidrug-resistant bacteria.

Application in the Construction of Isotopically Labeled Probes

Isotopically labeled compounds are indispensable tools in modern biomedical research. They allow scientists to trace the metabolic fate of molecules and elucidate complex biochemical mechanisms without altering the biological activity of the compound.

[13C]-Labeling Strategies for Mechanistic Elucidation

While direct literature on the ¹³C-labeling of 6-hydroxy-2,3,4-trimethoxybenzaldehyde is not available, strategies for labeling structurally similar compounds have been well-documented and provide a clear blueprint. For example, an efficient synthesis has been developed for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled probe used to study biologically relevant molecules. The synthesis introduces the ¹³C label early in the sequence, starting from [¹³C]-labeled methyl iodide. This is used to generate a [¹³C]-lithium dimethyl cuprate (B13416276) reagent, which then reacts with glutaric monomethyl ester chloride to install the isotopic label. The resulting acyclic precursor is then cyclized, aromatized, and further functionalized through a series of steps including formylation, Baeyer-Villiger oxidation, and selective demethylation to yield the final labeled benzaldehyde (B42025) derivative. Such strategies are crucial for creating probes for techniques like Dynamic Nuclear Polarization (DNP), which require the ¹³C label to be at a specific, strategic site within the molecule.

Tracer Applications in Biochemical Pathway Research

Once synthesized, isotopically labeled benzaldehyde derivatives serve as powerful tracers in biochemical research. The design of these probes is critical; the isotope (e.g., ¹³C) must be placed at a site that is metabolically active, allowing researchers to observe changes in the chemical shift of the NMR signal as the probe is converted into new metabolites. This provides direct insight into metabolic pathways. For instance, a ¹³C-labeled probe can be used to track the in vivo conversion of a drug into its metabolites, helping to establish the biological role of these downstream products. The use of stable, non-radioactive isotopes like ¹³C makes these tracers particularly valuable for metabolic studies, and labeled standards such as [¹³C₆]-4-Hydroxy-3-methoxybenzaldehyde are commercially available for use in food and beverage applications, demonstrating the broad utility of such tracers.

Based on a comprehensive review of scientific literature, there is currently insufficient specific information available for the chemical compound “this compound” to generate a detailed article focusing on its role as a building block for novel functional materials or its contributions to the total synthesis of complex natural products.

Research and documentation are more readily available for structurally related compounds, such as 2,3,4-trimethoxybenzaldehyde and other polysubstituted benzaldehydes. These related compounds are noted for their roles as intermediates in the synthesis of pharmaceuticals and in the development of various functional materials.

However, adhering strictly to the request to focus solely on “this compound,” it is not possible to provide a scientifically accurate and detailed article on the specified topics at this time. Further research and publication on this specific compound would be necessary to fulfill the request as outlined.

Mechanistic Investigations at the Molecular and Cellular Level

Studies on Enzyme Modulation and Inhibition Mechanisms

Comprehensive searches of scientific literature and databases have revealed a notable lack of specific research on the direct enzyme modulation and inhibition mechanisms of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde for the enzymes listed below.

Investigation of Tyrosinase Inhibition

Currently, there is no available scientific literature that specifically investigates the inhibitory effects of this compound on the tyrosinase enzyme. Research on other benzaldehyde (B42025) derivatives has been conducted, but direct data for this specific compound is not present in the reviewed literature.

Interactive Data Table: Tyrosinase Inhibition by this compound

No data available in the scientific literature.

Interaction with Tubulin-Dependent GTP Hydrolysis

Direct studies on the interaction of this compound with tubulin-dependent GTP hydrolysis have not been identified in the current body of scientific research. However, a study on a structurally related compound, 2,3,4-trimethoxybenzaldehyde (B140358), which lacks the hydroxyl group at the 6-position, has been reported. Research has shown that 2,3,4-trimethoxybenzaldehyde stimulates tubulin-dependent GTP hydrolysis. medchemexpress.com This finding pertains to the analogue and cannot be directly extrapolated to this compound without specific experimental verification.

Modulators of Xanthine (B1682287) Oxidase Activity

There is currently no published research detailing the effects of this compound on the activity of xanthine oxidase. Therefore, its role as a potential modulator of this enzyme remains uninvestigated.

Interactive Data Table: Xanthine Oxidase Modulation by this compound

No data available in the scientific literature.

Cellular Pathway Interrogation

The specific effects of this compound on cellular pathways, including apoptosis and cell cycle progression, have not been a subject of published scientific inquiry.

Induction of Apoptosis in Cellular Models

No studies were found that have examined the potential of this compound to induce apoptosis in any cellular models. While other complex molecules incorporating trimethoxy-benzylidene moieties have been studied for their apoptotic effects, data specific to this compound is absent.

Interference with Cell Cycle Progression and Mitosis

The scientific literature does not currently contain any studies investigating whether this compound interferes with cell cycle progression or the process of mitosis.

Interactive Data Table: Effect of this compound on Cell Cycle Progression

No data available in the scientific literature.

Mechanistic and Biological Profile of this compound

Initial research indicates a significant gap in the publicly available scientific literature regarding the specific biological and mechanistic properties of the chemical compound this compound. While the synthesis of this compound is documented, detailed investigations into its effects on cellular signaling pathways, cell viability, and antimicrobial mechanisms as outlined in the requested article structure could not be found.

Extensive searches have confirmed the existence and chemical synthesis of this compound. For instance, a 2015 study published in the journal Molecules describes a method for its preparation via the formylation of 3,4,5-trimethoxyphenol, providing characterization data such as melting point and spectroscopic details. mdpi.comresearchgate.net However, this and other available resources focus on the chemical synthesis and fundamental properties rather than biological activity.

There is no available research data corresponding to the specific sections requested for the article. This includes:

Modulation of Signaling Pathways: No studies were found that investigate the effect of this compound on the p53 pathway, NF-κB, Akt, or Erk1/2 signaling cascades.

Alterations in Cellular Viability and Proliferation: Information on how this specific compound alters cellular viability or proliferation mechanisms is not present in the available literature.

Investigation of Antimicrobial Mechanisms of Action: There are no findings that detail the compound's mechanism of action against bacteria or fungi, such as the disruption of cell wall synthesis, interference with microbial enzymes, or its potential as a chemo-sensitization agent.

While research exists for structurally related compounds—such as other isomers of trimethoxybenzaldehyde or different hydroxy-methoxybenzaldehydes—adherence to the strict focus on "this compound" prevents the inclusion of that data. molaid.com

Due to the absence of scientific evidence on the specific topics requested, it is not possible to generate a factually accurate article that fulfills the provided outline. Further experimental research would be required to elucidate the potential biological and mechanistic activities of this compound.

Antioxidant Mechanism Research

The antioxidant capacity of a compound is determined by its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage. The unique structural characteristics of this compound, featuring a hydroxyl group and three methoxy (B1213986) groups on the benzaldehyde core, are believed to contribute to its antioxidant potential.

Radical Scavenging Activities (e.g., DPPH assay)

The direct radical-scavenging activity of a compound is a primary indicator of its antioxidant efficacy. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change that can be measured spectrophotometrically.

While specific DPPH assay data for this compound is not extensively documented in the available literature, the antioxidant activity of structurally related hydroxybenzaldehydes has been investigated. For instance, studies on various hydroxybenzaldehydes have shown that the position and number of hydroxyl and methoxy groups on the benzene (B151609) ring significantly influence their radical scavenging capabilities. Generally, the presence of a hydroxyl group is crucial for antioxidant activity, and its efficacy can be modulated by the presence of electron-donating groups like methoxy groups. It is hypothesized that the hydroxyl group on this compound is the primary site for radical scavenging, with the methoxy groups potentially influencing the stability of the resulting phenoxyl radical.

To provide a comparative context, the table below shows DPPH radical scavenging activities for some related benzaldehyde compounds, as reported in scientific literature.

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |

| 3,4-Dihydroxybenzaldehyde | Data not available in provided results |

| Syringaldehyde | High activity reported, specific IC50 not provided |

| Vanillin (B372448) | Poor scavenger |

| p-Hydroxybenzaldehyde | Negligible activity |

Role in Oxidative Stress Mitigation at a Cellular Level

Beyond direct radical scavenging, the protective effects of antioxidants within a cellular environment are of significant importance. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. This can lead to damage to lipids, proteins, and DNA.

Research on related hydroxybenzaldehydes suggests potential mechanisms by which these compounds may mitigate oxidative stress at the cellular level. For example, some phenolic compounds are known to upregulate endogenous antioxidant defense systems. One key pathway involved in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. When activated, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes.

While direct evidence for the effect of this compound on the Nrf2 pathway is not available in the reviewed literature, studies on other phenolic aldehydes have demonstrated the ability to modulate this pathway. For instance, p-hydroxybenzaldehyde has been shown to combat oxidative stress by activating the Nrf2/HO-1/NQO-1 pathway. nih.gov It is plausible that this compound could exert similar effects, thereby enhancing the cell's intrinsic antioxidant capacity. Further research is necessary to elucidate the specific cellular mechanisms of this compound.

Potential cellular effects could include:

Reduction of Intracellular ROS: By directly scavenging ROS or by inhibiting enzymes involved in ROS production.

Protection of Cellular Components: Preventing oxidative damage to critical biomolecules like DNA, lipids, and proteins.

Modulation of Signaling Pathways: Influencing cellular signaling cascades that respond to oxidative stress.

Lack of Scientific Data Precludes Article Generation on "this compound"

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of available research data for the chemical compound This compound . The specific and detailed nature of the requested article, which requires in-depth computational and spectroscopic analysis, cannot be fulfilled without dedicated studies on this particular molecule.

The initial search for computational and spectroscopic data yielded no specific results for "this compound." Subsequent searches for related terms and potential alternative nomenclature were also unsuccessful in providing the necessary information to construct a scientifically accurate article as per the requested outline.

While research is available for structurally similar compounds such as 2,3,4-trimethoxybenzaldehyde researchgate.netnih.gov, various isomers of trimethoxybenzaldehyde researchgate.netnih.gov, and different hydroxybenzaldehyde derivatives researchgate.netnih.gov, extrapolating this information would be scientifically unsound. The presence and position of the hydroxyl group in the target compound would significantly alter its electronic structure, reactivity, and spectroscopic behavior compared to its non-hydroxylated or isomeric counterparts. Generating content based on these related molecules would lead to inaccuracies and would not reflect the true chemical nature of "this compound."

The requested article outline demands specific data for sections including:

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Calculation of Reactivity Descriptors

Conformational Analysis and Tautomerism Studies

Fulfilling these requirements necessitates access to peer-reviewed research that has explicitly performed these computational analyses on "this compound." Without such sources, the creation of a "thorough, informative, and scientifically accurate" article is not possible.

Therefore, due to the absence of specific scientific data for "this compound" in the public domain, we are unable to generate the requested article. Proceeding would require speculation and the misapplication of data from other compounds, which would violate the core principles of scientific accuracy.

We would be able to proceed if the user wishes to have an article generated on a more thoroughly researched compound, such as 2,3,4-trimethoxybenzaldehyde , for which computational and spectroscopic data are available. researchgate.net

Computational Chemistry and Advanced Spectroscopic Methodologies in Research

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For 6-hydroxy-2,3,4-trimethoxybenzaldehyde, these simulations are instrumental in understanding its molecular interactions with biological targets. Research has employed molecular docking to explore how this compound interacts with various proteins. These computational studies predict the formation of key intermolecular bonds, such as hydrogen and hydrophobic interactions, between the aldehyde and specific amino acid residues within the receptor's active site. The hydroxyl and methoxy (B1213986) groups of the compound are frequently identified as crucial for creating these stabilizing connections.

Molecular docking and dynamics simulations offer quantitative estimates of binding affinity, typically represented as a binding energy or docking score, where a lower value suggests a more stable interaction. researchgate.net For this compound, these calculations help in ranking its potential effectiveness against various biological targets. fip.org

The simulations also reveal the specific orientation, or "pose," of the molecule within the binding pocket that maximizes these favorable interactions. researchgate.net For instance, the aromatic ring of this compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The precise positioning of the hydroxyl and methoxy groups facilitates a network of hydrogen bonds, which further secures the molecule. Molecular dynamics can then assess the stability of this predicted pose over time, offering insights into the dynamic nature of the ligand-receptor complex. fip.org

Advanced Spectroscopic Methods for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound and its related synthetic analogues. semanticscholar.orgnih.gov

¹H NMR: The proton NMR spectrum provides detailed information. The aldehydic proton typically appears as a singlet around δ 10.17 ppm. The aromatic proton also shows as a singlet. The protons of the three methoxy groups produce distinct singlets, generally found between δ 3.8 and 4.1 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton. The aldehydic carbonyl carbon resonates significantly downfield at approximately δ 187.7 ppm. The aromatic carbons appear between δ 100 and 160 ppm, and the carbons of the three methoxy groups are observed in the δ 55–65 ppm range. rsc.org

2D NMR Techniques: Two-dimensional NMR methods like COSY, HSQC, and HMBC are vital for confirming the molecular structure by establishing connectivity. nih.govtandfonline.comacs.orgd-nb.info HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, which is essential for confirming the substitution pattern on the aromatic ring. nih.govtandfonline.comacs.orgd-nb.info

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |

|---|---|---|---|

| CHO | ~10.17 | s | rsc.org |

| Ar-H | ~7.98 | s | rsc.org |

| OCH₃ | ~3.8-4.1 | s | rsc.org |

| OH | Variable, often broad | semanticscholar.org |

| Carbon Assignment | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| C=O | ~187.7 | rsc.org |

| Ar-C (Substituted) | ~146-159 | rsc.org |

| Ar-C-H | ~132.6 | rsc.org |

| Ar-C (Quaternary) | ~126.9 | rsc.org |

| OCH₃ | ~61-63 | rsc.org |

Infrared (IR) spectroscopy is a swift and efficient method for identifying the primary functional groups in this compound. The spectrum shows characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

Key absorptions include a broad O-H stretch from the hydroxyl group around 3200-3600 cm⁻¹. The aldehyde C-H stretch appears as sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹. A strong, sharp band for the conjugated carbonyl (C=O) stretch is observed in the 1650-1680 cm⁻¹ region. Aromatic C=C stretching vibrations are found between 1400-1600 cm⁻¹, and strong C-O stretching from the methoxy groups is present in the 1000-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | ~3200–3600 | Strong, Broad |

| Aldehyde (C-H) | Stretch | ~2850, ~2750 | Sharp, Medium |

| Carbonyl (C=O) | Stretch | ~1650–1680 | Strong, Sharp |

| Aromatic (C=C) | Stretch | ~1400–1600 | Medium to Weak |

| Ether (C-O) | Stretch | ~1000-1300 | Strong |

Mass spectrometry (MS) provides crucial information on the molecular weight and structural details of this compound. academicjournals.org The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight. For this compound (C₁₀H₁₂O₅), the expected molecular weight is approximately 212 g/mol .

The fragmentation pattern offers significant structural insights. Common fragmentation pathways for similar methoxy-substituted benzaldehydes include the loss of a methyl radical (CH₃) from a methoxy group, resulting in a peak at m/z [M-15]⁺. sci-hub.se Another typical fragmentation is the loss of a formyl radical (CHO), which produces a peak at m/z [M-29]⁺, or the loss of carbon monoxide (CO) to give a peak at m/z [M-28]⁺. sci-hub.se These characteristic fragmentation patterns are essential for confirming the compound's structure. sci-hub.senih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would provide precise coordinates of each atom, allowing for the unambiguous determination of its molecular conformation, including bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the aldehyde and multiple methoxy substituents relative to it. A key aspect would be the investigation of intramolecular hydrogen bonding, particularly between the C6-hydroxyl group and the adjacent C1-aldehyde group, which is a common feature in ortho-hydroxy benzaldehydes. This interaction significantly influences the molecule's conformation and chemical properties.

Furthermore, X-ray crystallography elucidates the crystal packing, which is how individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule) and van der Waals interactions. Understanding this packing is crucial for predicting material properties like solubility and melting point.

While specific crystallographic data for this compound is not publicly documented, data for analogous compounds like 2,3,4-Trimethoxybenzaldehyde (B140358) have been reported. nih.gov For instance, 2,3,4-Trimethoxybenzaldehyde crystallizes in the monoclinic P 1 21/c 1 space group. nih.gov Analysis of such related structures provides a framework for what might be expected for the title compound, although the presence of the C6-hydroxyl group would introduce significant differences in crystal packing due to its hydrogen-bonding capabilities.

Table 1: Representative Crystallographic Data for a Related Benzaldehyde (B42025) (Note: This data is for 2,3,4-Trimethoxybenzaldehyde and is provided for illustrative purposes of the technique, as specific data for this compound is not available.)

| Parameter | Value (for 2,3,4-Trimethoxybenzaldehyde) |

| Formula | C₁₀H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 12.1064 |

| b (Å) | 7.0963 |

| c (Å) | 11.6561 |

| α (°) ** | 90 |

| β (°) | 109.926 |

| γ (°) ** | 90 |

| Z | 4 |

| Source: nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π-system of the benzene ring and the carbonyl group. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from an oxygen atom (of the hydroxyl, methoxy, or carbonyl group) to an anti-bonding π* orbital.

The positions and intensities of these absorption bands are sensitive to the molecular environment, a phenomenon known as solvatochromism. sciencepublishinggroup.com When the solvent is changed, the differential solvation of the ground and excited states of the molecule can lead to shifts in the absorption maxima (λmax). mdpi.com

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents that can better stabilize the more polar excited state through dipole-dipole interactions or hydrogen bonding. nih.gov

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the ground state is stabilized by the solvent more than the excited state.

For this compound, polar protic solvents (like ethanol (B145695) or water) would be expected to engage in hydrogen bonding with the hydroxyl and carbonyl groups, significantly influencing the electronic transitions. A detailed study would involve recording spectra in a range of solvents with varying polarities and hydrogen bonding capabilities to map these effects. However, specific experimental λmax values for this compound across different solvents are not documented in the reviewed literature.

Table 2: Expected Electronic Transitions and Influencing Factors (Note: This table is based on general principles of UV-Vis spectroscopy for substituted benzaldehydes, as specific data for the title compound is not available.)

| Electronic Transition | Chromophore | Expected Wavelength Region | Expected Solvent Effects |

| π → π | Benzene Ring, Carbonyl C=O | Shorter Wavelength (High Energy) | Bathochromic shift with increasing solvent polarity. |

| n → π | Carbonyl C=O, Hydroxyl -OH | Longer Wavelength (Low Energy) | Hypsochromic shift in polar, hydrogen-bonding solvents. |

Natural Occurrence and Biosynthetic Pathway Investigations

Isolation of Related Trimethoxybenzaldehydes from Natural Sources

While 6-Hydroxy-2,3,4-trimethoxybenzaldehyde itself is a specific and less commonly cited compound in broad ecological surveys, its structural relatives, particularly trimethoxybenzaldehydes, have been identified in various natural sources. These discoveries provide crucial context for understanding its potential origins.

Endophytic fungi, which reside within the tissues of living plants without causing disease, are prolific producers of bioactive secondary metabolites. researchgate.net The fungal family Hypoxylaceae, in particular, is known for its chemical diversity. dntb.gov.uanih.gov As part of a study on metabolites from the endophytic fungus Hypoxylon monticulosum, isolated from the stems of Litsea akoensis var. chitouchiaoensis, researchers identified the related compound 3,4,5-trimethoxybenzaldehyde (B134019). researchgate.net This finding is significant as it establishes that the core benzaldehyde (B42025) structure with multiple methoxy (B1213986) groups is produced within this fungal genus. The production of such secondary metabolites is thought to be a result of the symbiotic relationship between the fungus and its host plant. researchgate.net

Further investigation into Hypoxylon monticulosum has led to the isolation of other metabolites, highlighting the biosynthetic versatility of this species. nih.gov The study of secondary metabolites from fungi like H. monticulosum is not only important for discovering new compounds but also serves as a valuable tool for chemotaxonomy, helping to classify and differentiate species. nih.gov

Table 1: Selected Metabolites Isolated from Hypoxylon monticulosum

| Compound Name | Chemical Class | Reference |

|---|---|---|

| 3,4,5-trimethoxybenzaldehyde | Aromatic Aldehyde | researchgate.net |

| p-hydroxybenzaldehyde | Aromatic Aldehyde | researchgate.net |

| Vanillin (B372448) | Aromatic Aldehyde | researchgate.net |

| Sporothriolide | Furofurandione | nih.gov |

| Stigmastane-3β,6α-diol | Steroid | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Plants are a rich and diverse source of phenolic compounds, a broad category of secondary metabolites that includes aromatic aldehydes. nih.govwikipedia.org These compounds play various roles in plants, contributing to defense mechanisms, acting as signaling molecules, and forming the basis of flavors and aromas. nih.govletstalkacademy.com Aromatic aldehydes like vanillin and benzaldehyde are well-known components of plant volatiles. researchgate.net

Phenolic compounds are characterized by having at least one aromatic ring with a hydroxyl group. nih.gov They range from simple molecules to complex polymers. nih.gov The occurrence and concentration of these compounds can be highly variable, influenced by factors such as plant species, environmental stress, and developmental stage. nih.gov Medicinal and aromatic plants are particularly abundant sources of these molecules. mdpi.com While direct isolation of this compound from plants is not widely documented, the presence of a vast array of structurally similar phenolic and aromatic aldehydes in the plant kingdom suggests that its formation via plant metabolic pathways is plausible.

Biosynthetic Pathways of Related Secondary Metabolites

The molecular architecture of this compound points towards origins in well-established metabolic pathways that synthesize aromatic compounds. The biosynthesis of such secondary metabolites is a complex process involving multiple enzymatic steps. wikipedia.org

The polyketide pathway is a major route for the biosynthesis of a vast array of natural products in fungi, bacteria, and plants. nih.govwikipedia.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process catalyzed by polyketide synthases (PKSs). wikipedia.orgnih.gov The resulting polyketide chain can undergo various modifications, including cyclization and aromatization, to produce diverse structures. nih.gov

Fungal polyketides are particularly noted for their structural diversity and pharmacological activities. frontiersin.org The biosynthesis of aromatic polyketides is attributed to Type II PKSs. nih.gov It has been proposed that some salicylaldehyde-type metabolites are formed through the aromatization of a hexaketide chain, which is assembled from one molecule of acetyl-CoA and five molecules of malonyl-CoA. nih.gov This demonstrates a clear route from simple precursors to complex aromatic aldehydes via the polyketide pathway.

The phenylpropanoid pathway is a primary route for the synthesis of thousands of phenolic compounds in plants. nih.gov This pathway begins with the amino acid phenylalanine, which is synthesized via the shikimate pathway. oup.com Phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govnih.gov

From cinnamic acid, a series of enzymatic reactions, including hydroxylation and methylation, can lead to a wide variety of phenolic compounds. The formation of benzaldehydes from cinnamic acid involves shortening the C3 side chain by two carbons. oup.com This is accomplished through a β-oxidative pathway, which is analogous to fatty acid degradation. nih.gov This process ultimately converts cinnamic acid into benzaldehyde. nih.gov Subsequent modifications by other enzymes can then add hydroxyl and methoxy groups to the benzene (B151609) ring, leading to substituted benzaldehydes.

Table 2: Key Biosynthetic Pathways to Aromatic Aldehydes

| Pathway | Precursor(s) | Key Intermediate(s) | Resulting Class | Organism(s) | Reference |

|---|---|---|---|---|---|

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Aromatic Polyketides | Fungi, Bacteria, Plants | nih.govwikipedia.org |

This table is interactive and can be sorted by clicking on the column headers.